![molecular formula C8H7N3O B3028984 1-Imidazo[1,2-b]pyridazin-3-ylethanone CAS No. 453548-65-7](/img/structure/B3028984.png)
1-Imidazo[1,2-b]pyridazin-3-ylethanone
概要
説明
1-Imidazo[1,2-b]pyridazin-3-ylethanone is a heterocyclic compound with the molecular formula C8H7N3O and a molecular weight of 161.16 g/mol . This compound is characterized by its fused imidazo-pyridazine ring structure, which imparts unique chemical and biological properties. It is used in various scientific research applications due to its versatile reactivity and potential therapeutic benefits.
準備方法
The synthesis of 1-Imidazo[1,2-b]pyridazin-3-ylethanone typically involves a two-step one-pot method. This method includes the reaction of heterocyclic amines with N,N-dimethylformamide dimethyl acetate (DMF-DMA) and active electrophiles such as ethyl bromoacetate, bromoacetonitrile, or 2-bromoacetophenone . The reaction conditions are generally mild, and the process yields the desired product in moderate to high yields. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production to ensure cost-effectiveness and efficiency.
化学反応の分析
1-Imidazo[1,2-b]pyridazin-3-ylethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where halogenated derivatives are replaced by nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted imidazo-pyridazine derivatives .
科学的研究の応用
Pharmacological Properties
1-Imidazo[1,2-b]pyridazin-3-ylethanone exhibits a range of pharmacological activities, making it a valuable scaffold in drug discovery. The following table summarizes some key therapeutic areas where this compound has shown potential:
Case Study: Anticancer Activity
A notable study focused on the inhibition of c-KIT kinase by imidazo[1,2-b]pyridazin-3-ylethanone derivatives demonstrated their efficacy against gastrointestinal stromal tumors (GIST). The compounds were shown to inhibit the growth of cancer cells harboring specific c-KIT mutations, providing a promising avenue for targeted cancer therapy. The study highlighted the importance of structure-activity relationships (SAR) in optimizing these compounds for better efficacy and selectivity against cancer cells .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods, including one-pot reactions that yield high purity and yield. The versatility of this compound allows for the development of numerous derivatives with enhanced biological activity.
Table: Synthetic Methods
Biological Evaluation
The biological evaluation of this compound derivatives has revealed significant inhibitory activities against various targets. For instance, the compound's ability to inhibit PLA2 has been linked to its anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
Case Study: PLA2 Inhibition
In vitro studies demonstrated that certain derivatives exhibited IC50 values as low as 14.3 μM against snake venom PLA2, indicating potent inhibitory effects comparable to established anti-inflammatory drugs like nimesulide . This suggests potential therapeutic applications in managing inflammatory conditions.
作用機序
The mechanism by which 1-Imidazo[1,2-b]pyridazin-3-ylethanone exerts its effects involves interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain kinases, which play a crucial role in cell signaling and regulation. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells . The compound’s ability to modulate these pathways makes it a promising candidate for drug development.
類似化合物との比較
1-Imidazo[1,2-b]pyridazin-3-ylethanone can be compared with other similar compounds such as imidazo[1,2-a]pyridines and imidazo[1,2-b]pyrimidines. These compounds share a similar fused ring structure but differ in their specific chemical properties and biological activities. For example, imidazo[1,2-a]pyridines are known for their anticonvulsant and antimicrobial properties, while imidazo[1,2-b]pyrimidines are studied for their potential as anti-inflammatory agents . The unique structure of this compound allows for specific interactions with molecular targets, distinguishing it from these related compounds.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure and reactivity make it a valuable tool in research and development, particularly in the areas of chemistry, biology, and medicine. Ongoing studies continue to uncover new applications and mechanisms of action, highlighting the importance of this compound in advancing scientific knowledge and innovation.
生物活性
1-Imidazo[1,2-b]pyridazin-3-ylethanone is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound features an imidazole ring fused with a pyridazine moiety, contributing to its unique chemical properties. The compound's structure can be represented as follows:
Mechanisms of Biological Activity
The biological activity of this compound has been linked to several mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes that are crucial in metabolic pathways. For instance, studies indicate that it may act as a selective inhibitor of DYRK1A, an enzyme involved in cell proliferation and differentiation .
- Binding Affinity : Research has demonstrated that derivatives of this compound exhibit varying binding affinities to amyloid plaques, which are associated with neurodegenerative diseases such as Alzheimer's. Binding affinities ranged from 11.0 nM to over 1000 nM depending on the substitution patterns .
Biological Activities
The following table summarizes key biological activities associated with this compound and its derivatives:
Activity | Description | IC50 Value (nM) |
---|---|---|
DYRK1A Inhibition | Selective inhibition of DYRK1A involved in cancer pathways | 76 - 186 |
Amyloid Binding | Binding to synthetic aggregates of Aβ1−40 | 11.0 - >1000 |
Anticancer Activity | Suppression of tumorigenicity in non-small cell lung cancer (NSCLC) cells | Varies by derivative |
Antimicrobial Properties | Potential activity against various microbial strains | Not specified |
Case Studies and Research Findings
Numerous studies have explored the potential therapeutic applications of this compound:
- DYRK1A Inhibitors : A study highlighted the development of selective DYRK1A inhibitors based on this compound's structure. These inhibitors showed promising results in preclinical models for treating diseases linked to DYRK1A function .
- Neurodegenerative Disease Models : Research evaluating the binding affinity of imidazo[1,2-b]pyridazine derivatives to amyloid plaques indicated that certain substitutions significantly enhanced binding strength, suggesting potential for use in imaging agents for Alzheimer's disease .
- Cancer Therapeutics : Investigations into the anticancer properties revealed that specific derivatives could inhibit tumor growth and metastasis in NSCLC models, showcasing their potential as effective cancer therapeutics .
Comparative Analysis with Similar Compounds
The biological activities of this compound can be compared with other related compounds:
Compound Name | Biological Activity | IC50 Value (nM) |
---|---|---|
Imidazo[1,2-a]pyrazine Derivatives | ENPP1 inhibition for immune modulation | 5.70 - 9.68 |
Pyridazine Derivatives | Binding to amyloid plaques | Varies |
Benzimidazole Derivatives | Antiviral properties | Not specified |
特性
IUPAC Name |
1-imidazo[1,2-b]pyridazin-3-ylethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c1-6(12)7-5-9-8-3-2-4-10-11(7)8/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVVDMUYJTWFLAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C2N1N=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90665889 | |
Record name | 1-(Imidazo[1,2-b]pyridazin-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90665889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
453548-65-7 | |
Record name | 1-(Imidazo[1,2-b]pyridazin-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90665889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。